1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone
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Overview
Description
1-(3-azabicyclo[322]nonan-3-yl)-2-iodoethanone is a bicyclic organic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone typically involves the following steps:
Formation of the Azabicyclo(3.2.2)nonane Core: This can be achieved through a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted to form the bicyclic structure.
Iodoacetylation: The introduction of the iodoacetyl group can be accomplished by reacting the azabicyclo(3.2.2)nonane core with iodoacetic acid or its derivatives under suitable conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodoacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The nitrogen atom and other functional groups within the molecule can participate in redox reactions.
Addition Reactions: The compound can react with electrophiles or nucleophiles to form addition products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodoacetyl group.
Scientific Research Applications
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of bicyclic amines with biological targets, providing insights into their mechanisms of action.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone involves its interaction with molecular targets through its functional groups. The iodoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo(3.2.2)nonane: The parent compound without the iodoacetyl group.
3-Azabicyclo(3.3.1)nonane: A similar bicyclic compound with a different ring structure.
2-Azabicyclo(3.3.1)nonane: Another bicyclic amine with a different nitrogen position.
Uniqueness
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone is unique due to the presence of the iodoacetyl group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for specific chemical modifications and interactions that are not possible with the parent compound or other similar bicyclic amines.
Properties
CAS No. |
18312-12-4 |
---|---|
Molecular Formula |
C10H16INO |
Molecular Weight |
293.14 g/mol |
IUPAC Name |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone |
InChI |
InChI=1S/C10H16INO/c11-5-10(13)12-6-8-1-2-9(7-12)4-3-8/h8-9H,1-7H2 |
InChI Key |
UUCWZAUJRFXPCP-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1CN(C2)C(=O)CI |
Canonical SMILES |
C1CC2CCC1CN(C2)C(=O)CI |
18312-12-4 | |
Synonyms |
3-(Iodoacetyl)-3-azabicyclo[3.2.2]nonane |
Origin of Product |
United States |
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